Cas no 2151049-64-6 (3-bromo-4-isocyanatopyridine)

3-bromo-4-isocyanatopyridine 化学的及び物理的性質
名前と識別子
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- Pyridine, 3-bromo-4-isocyanato-
- 3-bromo-4-isocyanatopyridine
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- MDL: MFCD24452189
- インチ: 1S/C6H3BrN2O/c7-5-3-8-2-1-6(5)9-4-10/h1-3H
- InChIKey: OVZUKVHNIHHWMP-UHFFFAOYSA-N
- SMILES: C1=NC=CC(N=C=O)=C1Br
3-bromo-4-isocyanatopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-281561-0.25g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.25g |
$708.0 | 2023-09-09 | ||
Enamine | EN300-281561-5.0g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 5.0g |
$3313.0 | 2023-03-01 | ||
Enamine | EN300-281561-2.5g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 2.5g |
$1509.0 | 2023-09-09 | ||
Enamine | EN300-281561-1g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 1g |
$770.0 | 2023-09-09 | ||
Enamine | EN300-281561-5g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 5g |
$2235.0 | 2023-09-09 | ||
Enamine | EN300-281561-10.0g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 10.0g |
$4914.0 | 2023-03-01 | ||
Enamine | EN300-281561-0.1g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.1g |
$678.0 | 2023-09-09 | ||
Enamine | EN300-281561-10g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 10g |
$3315.0 | 2023-09-09 | ||
Enamine | EN300-281561-0.5g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.5g |
$739.0 | 2023-09-09 | ||
Enamine | EN300-281561-0.05g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.05g |
$647.0 | 2023-09-09 |
3-bromo-4-isocyanatopyridine 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
3-bromo-4-isocyanatopyridineに関する追加情報
3-Bromo-4-isocyanatopyridine (CAS No. 2151049-64-6): A Key Intermediate in Modern Pharmaceutical Synthesis
3-bromo-4-isocyanatopyridine, identified by its CAS number 2151049-64-6, is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its brominated pyridine core and an isocyanate functional group, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The unique structural features of 3-bromo-4-isocyanatopyridine enable it to serve as a crucial building block for a diverse array of bioactive molecules, making it indispensable in the synthetic pathways of modern drug discovery.
The isocyanate moiety in 3-bromo-4-isocyanatopyridine is particularly noteworthy, as it facilitates a wide range of chemical transformations that are essential for constructing complex molecular architectures. This functional group can undergo reactions such as nucleophilic addition, cycloaddition, and urethane formation, which are fundamental to the synthesis of heterocyclic compounds and peptidomimetics. These reactions are instrumental in creating pharmacophores that exhibit desirable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, the application of 3-bromo-4-isocyanatopyridine has expanded significantly, particularly in the development of small-molecule inhibitors targeting critical biological pathways. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases. The bromine atom present in the molecule provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups at specific positions within the pyridine ring.
The pharmaceutical industry has increasingly recognized the importance of intermediates like 3-bromo-4-isocyanatopyridine due to their ability to streamline synthetic routes and enhance yields. By leveraging its reactivity, researchers can design multi-step synthetic sequences that minimize purification steps and reduce costs associated with drug development. This efficiency is particularly valuable in industrial settings where scalability and reproducibility are paramount.
Moreover, advancements in computational chemistry have further highlighted the potential of 3-bromo-4-isocyanatopyridine as a scaffold for drug discovery. Molecular modeling studies have revealed that modifications to its structure can fine-tune its binding affinity to biological targets. For example, computational investigations have suggested that introducing additional substituents at the 2-position or 5-position of the pyridine ring can enhance interactions with protein receptors, leading to more potent and selective therapeutic agents.
The role of 3-bromo-4-isocyanatopyridine extends beyond classical pharmaceutical applications; it has also found utility in materials science and agrochemical research. Its ability to participate in polymerization reactions makes it a valuable precursor for synthesizing novel polymers with tailored properties. These polymers can be engineered for applications ranging from coatings to specialty plastics, showcasing the broad versatility of this compound.
In conclusion, 3-bromo-4-isocyanatopyridine (CAS No. 2151049-64-6) represents a cornerstone intermediate in modern chemical synthesis. Its unique structural attributes and reactivity profile make it an indispensable tool for researchers aiming to develop innovative therapeutic agents and advanced materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, solidifying its position as a critical component in both academic research and industrial pharmaceutical development.
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